REACTION_CXSMILES
|
[Na+].[CH2:2]([P:4]([OH:11])([CH2:6][CH2:7][C:8]([O-:10])=[O:9])=[O:5])[CH3:3].S(=O)(=O)(O)O>O>[CH2:2]([P:4]([OH:11])([CH2:6][CH2:7][C:8]([OH:10])=[O:9])=[O:5])[CH3:3] |f:0.1|
|
Name
|
3-(ethylhydroxyphosphinyl)propionic acid sodium salt
|
Quantity
|
630 g
|
Type
|
reactant
|
Smiles
|
[Na+].C(C)P(=O)(CCC(=O)[O-])O
|
Name
|
|
Quantity
|
860 g
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
147 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
initially charged into a 5 l five-neck flask
|
Type
|
CUSTOM
|
Details
|
equipped with thermometer
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser, high-performance stirrer
|
Type
|
DISTILLATION
|
Details
|
The water is subsequently distilled off in vacuo
|
Type
|
FILTRATION
|
Details
|
the insoluble salts are filtered off
|
Type
|
CUSTOM
|
Details
|
The solvent of the filtrate is removed in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)P(=O)(CCC(=O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 488 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 97.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |